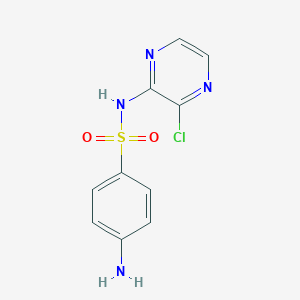

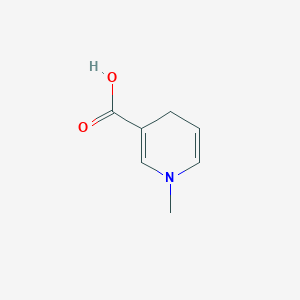

4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide

Vue d'ensemble

Description

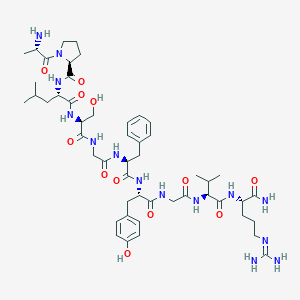

4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide is an organic compound with the CAS Number: 14423-79-1 . It belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . The compound has a molecular weight of 284.73 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of substituted N-(Pyrazin-2-yl)benzenesulfonamides entailed a simple one-step reaction in acetone with pyridine between different sulfonyl chlorides and aminopyrazine .Molecular Structure Analysis

The compound crystallizes in an orthorhombic crystal system with the space group Pbca . The structure was solved by direct methods and was refined by full-matrix least-squares based on F2 . The molecule was adopted as a non-planar structure with a dihedral angle of 89.95 .Chemical Reactions Analysis

In the crystal, molecules are held together through intermolecular N–H…O and C–H…O interactions . The nitrogen (N) atom of the pyrazine ring has exhibited trifurcated intramolecular relations through C–H …N, N …C, and N …O incorporating S(5), S(6), and S(7) ring motifs, respectively .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has an InChI Code of 1S/C10H9ClN4O2S/c11-9-10 (14-6-5-13-9)15-18 (16,17)8-3-1-7 (12)2-4-8/h1-6H,12H2, (H,14,15) .Applications De Recherche Scientifique

Antitubercular Activity

4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide has shown promise as an antitubercular agent. Researchers have evaluated its efficacy against Mycobacterium tuberculosis H37Rv, and it exhibited good activity . The lipophilicity of the compound plays a significant role in its development as a potential antitubercular drug .

Crystallography and Structural Studies

The compound’s crystal structure has been investigated using single-crystal X-ray diffraction. It crystallizes in an orthorhombic system with the space group Pbca. The precise unit cell parameters include a = 11.5260 Å, b = 9.6270 Å, c = 22.099 Å, Z = 8, and V = 2452.1 ų. The molecule adopts a non-planar structure with a dihedral angle of 89.95°. Intermolecular interactions, such as N–H…O and C–H…O, contribute to crystal packing .

Biological Importance and Drug Development

Pyrazine derivatives, including this compound, serve as precursors in pharmaceutical synthesis. The pyrazine nucleus exhibits a spectrum of biological activities, ranging from anti-mycobacterial and anti-malarial properties to anti-viral effects. Researchers have explored pyrazine-based compounds as anti-cancer agents, targeting enzymes, kinases, and lung cancer cells .

Chemical Synthesis and Reactions

The chemical synthesis of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide involves a simple one-step reaction in acetone with pyridine. Sulfonyl chlorides react with aminopyrazine or 6-chloroaminopyrazine, resulting in the formation of the compound .

Hirshfeld Surface Analysis

Researchers have analyzed intermolecular interactions using Hirshfeld surface analysis. This technique provides insights into crystal packing and the contribution of different interactions to the overall structure .

Computational Modeling of Interaction Energies

The energy density model B3LYP/6-31G(d,p) has been employed to estimate interaction energies between pairs of molecules. Understanding these energies aids in predicting the compound’s behavior in various environments .

Mécanisme D'action

Target of Action

The primary target of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide is Carbonic Anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors, making it a useful target for antiproliferative agents .

Mode of Action

4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide interacts with CA IX by inhibiting its activity . This inhibition disrupts the enzyme’s normal function, leading to changes in the tumor microenvironment that can inhibit tumor growth .

Biochemical Pathways

The inhibition of CA IX affects the carbon dioxide hydration pathway . This pathway is crucial for maintaining pH homeostasis in tumor cells, which often shift their metabolism to anaerobic glycolysis, leading to an acidic microenvironment . By inhibiting CA IX, 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide disrupts this process, potentially hindering tumor growth .

Pharmacokinetics

The compound’s lipophilicity, a significant physico-chemical property in medicinal chemistry and drug design, may influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The inhibition of CA IX by 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide can lead to significant anti-proliferative effects. For instance, certain derivatives of the compound have shown significant inhibitory effects against both the MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cell lines . Moreover, some derivatives were able to induce apoptosis in MDA-MB-231 cells .

Safety and Hazards

Orientations Futures

The compound and its derivatives have potential applications in the development of new pharmaceuticals, perfumes, and many agrochemicals . They have shown a spectrum of biological importances ranging from antimycobacterial, antimalarial antagonist, antiviral, and anticancer agents over several enzymes targets . The properties of pyrazine are not only restricted to therapeutical values, but also focused on other applications such as single molecular magnets, molecular switches, sensors, etc .

Propriétés

IUPAC Name |

4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2S/c11-9-10(14-6-5-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQARFFNSMGMTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359189 | |

| Record name | 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide | |

CAS RN |

14423-79-1 | |

| Record name | 4-Amino-N-(3-chloro-2-pyrazinyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14423-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-(3-Chloropyrazinyl)-sulfanilamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B141510.png)

![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B141535.png)